2-Hydroxy-3-methylpentanoic acid (CAS 488-15-3), commonly known as isoleucic acid, is a branched-chain alpha-hydroxy acid (AHA) characterized by a sec-butyl side chain and two chiral centers. In industrial and laboratory procurement, it is primarily sourced as a specialized chiral precursor for the total synthesis of complex macrocyclic depsipeptides (such as aurilides and odoamides) and as a high-purity analytical standard for clinical metabolomics. Unlike unhindered AHAs, its specific steric profile dictates the three-dimensional conformation of 26-membered macrocycles, making it an irreplaceable structural determinant in active pharmaceutical ingredients (APIs). Furthermore, its distinct mass spectrometric fragmentation and chromatographic retention properties make it a critical baseline material for quantifying branched-chain amino acid (BCAA) degradation pathways, particularly in the diagnosis of Maple Syrup Urine Disease (MSUD) [1].
Generic substitution of 2-hydroxy-3-methylpentanoic acid with closely related in-class alternatives, such as leucic acid (2-hydroxy-4-methylpentanoic acid) or valic acid, results in catastrophic failures in both biological efficacy and analytical resolution. In API synthesis, replacing the sec-butyl group with an isobutyl group (leucic acid) fundamentally alters the lipophilic surface and conformational lock of the resulting macrocycle, routinely causing a multi-hundred-fold drop in target binding affinity and cytotoxicity. In clinical diagnostics, substituting the standard fails because the isomers exhibit vastly different gas chromatography retention times; utilizing leucic acid as a proxy would cause a 3.0-minute peak shift, leading to severe signal overlap and false-positive diagnostic readouts in trace metabolic screening [1].
For clinical laboratories procuring standards for MSUD screening, absolute chromatographic resolution between branched-chain metabolites is mandatory. When derivatized via silylation (BSTFA/TMCS), 2-hydroxy-3-methylpentanoic acid elutes at 11.5 minutes, whereas its structural isomer leucic acid elutes at 8.5 minutes. This 3.0-minute baseline resolution ensures that isoleucine degradation can be quantified independently of leucine degradation without signal deconvolution [1].
| Evidence Dimension | GC-MS Retention Time |
| Target Compound Data | 2-Hydroxy-3-methylpentanoic acid (11.5 min) |
| Comparator Or Baseline | Leucic acid (8.5 min) |
| Quantified Difference | 3.0-minute baseline separation |
| Conditions | GC-MS analysis of silylated extracts (BSTFA/TMCS) |
Ensures absolute peak resolution for MSUD diagnostic standard procurement, eliminating false-positive overlap between leucine and isoleucine metabolites.
In the synthesis of aurilide-class depsipeptides such as odoamide, the exact stereochemical configuration of the 2-hydroxy-3-methylpentanoic acid precursor is the primary driver of antineoplastic efficacy. APIs synthesized with the native isoleucic acid configuration demonstrate an IC50 of 2.1 nM against A549 lung cancer cells. In contrast, substitution with its epimer collapses the macrocyclic conformation, reducing the IC50 to 540 nM (0.54 μM) [1].
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
| Target Compound Data | Depsipeptide with native isoleucic acid (2.1 nM) |
| Comparator Or Baseline | Depsipeptide with epimeric isoleucic acid (540 nM) |
| Quantified Difference | ~257-fold loss in potency |
| Conditions | A549 lung cancer cell proliferation assay (72 h) |
Mandates the procurement of the exact stereoisomer to maintain nanomolar efficacy in advanced marine-derived pharmaceutical intermediates.
The bulky sec-butyl group of 2-hydroxy-3-methylpentanoic acid introduces significant steric hindrance during ester bond formation. Classical carbodiimide (DCC) coupling protocols fail to process this precursor efficiently, yielding <10% of the target depsipeptide due to the preferential formation of inactive acylureas. However, process workflows utilizing Yamaguchi esterification or HATU/HOAt coupling successfully navigate this steric bulk, restoring macrocyclization yields to 68–75% [1].
| Evidence Dimension | Macrocyclization Yield |
| Target Compound Data | Isoleucic acid with HATU/HOAt or Yamaguchi protocols (68–75% yield) |
| Comparator Or Baseline | Isoleucic acid with standard DCC coupling (<10% yield) |
| Quantified Difference | >60% yield increase with sterically-tolerant reagents |
| Conditions | Solution-phase macrolactonization of 26-membered depsipeptides |
Dictates that procurement of this precursor must be paired with specialized coupling reagents (e.g., HATU, Yamaguchi reagents) to ensure viable manufacturing yields.
In high-sensitivity GC-MS workflows used for metabolic screening, the silylated derivative of 2-hydroxy-3-methylpentanoic acid demonstrates a highly favorable signal-to-noise ratio. Compared to the related branched-chain metabolite valic acid (2-hydroxyisovaleric acid), isoleucic acid achieves a lower limit of detection (LOD), allowing for more precise quantification in trace biological samples [1].
| Evidence Dimension | Limit of Detection (LOD) |
| Target Compound Data | 2-Hydroxy-3-methylpentanoic acid (1.35 ng/g) |
| Comparator Or Baseline | Valic acid (2.25 ng/g) |
| Quantified Difference | 40% lower detection limit |
| Conditions | GC-MS analysis of silylated extracts (BSTFA/TMCS) with solid-phase extraction |
Confirms the compound's suitability as a high-precision analytical standard for quantifying low-abundance branched-chain amino acid degradation products.
Used as a core building block for synthesizing 26-membered cyclodepsipeptides (e.g., aurilides, odoamides) where the sec-butyl group is strictly required for nanomolar target binding and macrocycle conformation[1].
Procured as an analytical reference material for GC-MS and LC-MS workflows to accurately quantify isoleucine degradation, strictly distinguishing it from leucine and valine metabolites via baseline chromatographic resolution[2].
Utilized in specialized SPPS workflows requiring alpha-hydroxy acids to introduce ester linkages, necessitating specific sterically-tolerant coupling chemistries (such as HATU/HOAt) to overcome the hindrance of the sec-butyl side chain [3].
Irritant